

Technical Guide: Synthesis and Characterization of 2-Formyl-4-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 2-Formyl-4-methoxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Formyl-4-methoxyphenylboronic acid**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures.

Compound Identification and Properties

2-Formyl-4-methoxyphenylboronic acid is an aromatic boronic acid derivative featuring both an aldehyde and a methoxy functional group. These functionalities make it a versatile reagent in various cross-coupling reactions.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BO ₄	[1][2]
Molecular Weight	179.97 g/mol	[1][2]
CAS Number	139962-95-1	[2]
Appearance	White to slightly yellow crystalline powder	[1]
Melting Point	166-170 °C	
Purity	Typically ≥97%	

Synthesis of 2-Formyl-4-methoxyphenylboronic Acid

The primary synthetic route to **2-Formyl-4-methoxyphenylboronic acid** is the Rieche formylation of 4-methoxyphenylboronic acid. This electrophilic aromatic substitution reaction introduces a formyl group onto the aromatic ring. It is important to note that the formylation of 4-methoxyphenylboronic acid can result in a mixture of isomers, including the desired 2-formyl product and other substituted benzaldehydes. Therefore, a robust purification strategy is crucial.[3]

Experimental Protocol: Rieche Formylation

This protocol is a general procedure adapted from the literature for the formylation of methoxyphenylboronic acids.[3]

Materials:

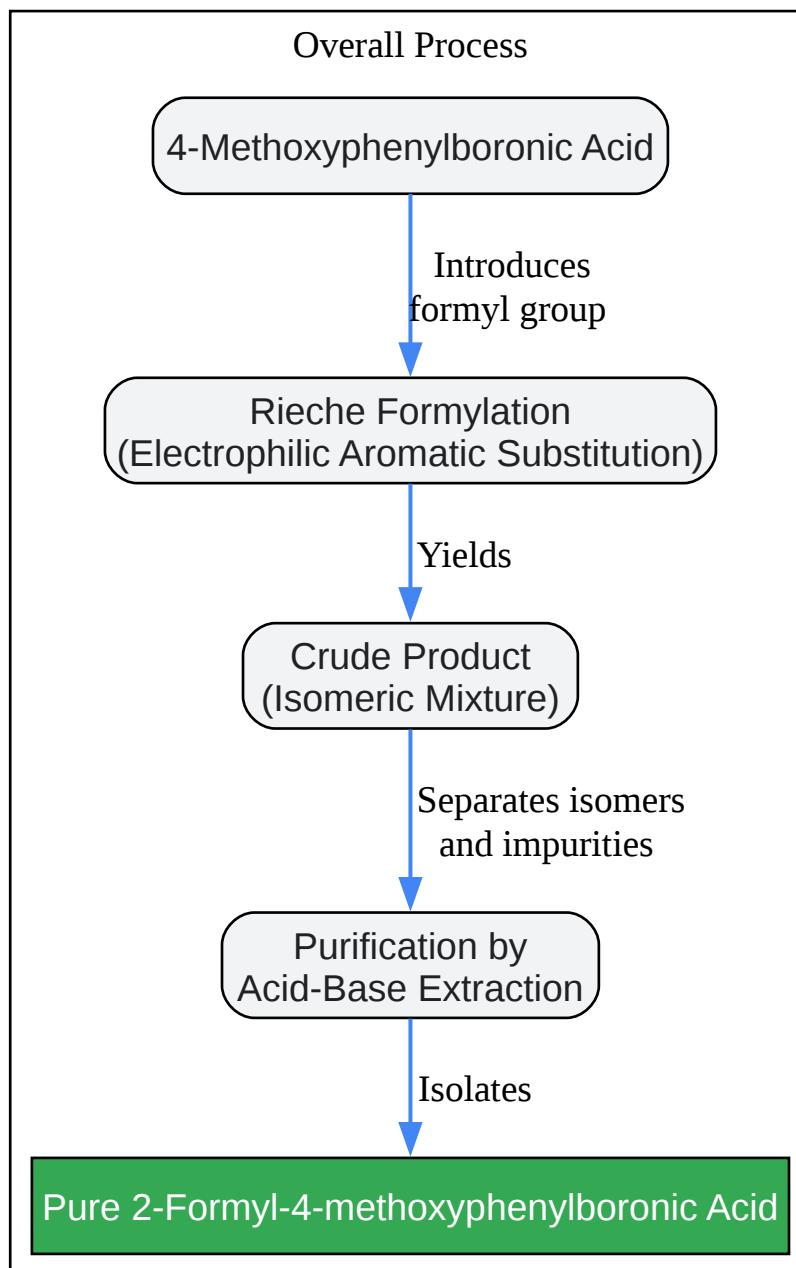
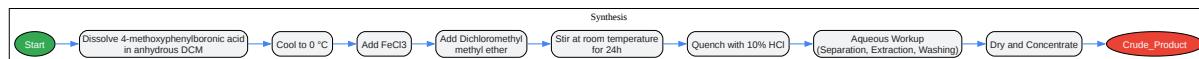
- 4-Methoxyphenylboronic acid
- Dichloromethyl methyl ether (Cl₂CHOCH₃)
- Iron(III) chloride (FeCl₃) or other suitable Lewis acid
- Dichloromethane (DCM), anhydrous

- Hydrochloric acid (HCl), 10% aqueous solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 4-methoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous dichloromethane (4 mL).
- Cool the solution to 0 °C in an ice bath.
- To the cooled solution, add iron(III) chloride (1.0 mmol, 1.0 eq.) and stir for 10 minutes.
- Slowly add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 24 hours.
- Quench the reaction by adding 10% aqueous HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Note: The regioselectivity of the formylation can be influenced by the choice of Lewis acid and reaction conditions.[\[3\]](#)



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